molecular formula C15H12N6 B13874638 3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine

3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine

Cat. No.: B13874638
M. Wt: 276.30 g/mol
InChI Key: FRQDSXOKROGPKM-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a combination of benzimidazole, pyrazole, and pyridine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Synthesis of the pyrazole ring: This can be done by the reaction of hydrazine with a 1,3-diketone.

    Construction of the pyridine ring: This can involve various methods, such as the Hantzsch pyridine synthesis.

    Coupling reactions: The final step would involve coupling the benzimidazole, pyrazole, and pyridine rings under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.

    Reduction: Reduction reactions could potentially modify the nitrogen-containing rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.

    Biological Probes: Could be used in research to study biological pathways and interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Dyes and Pigments: The compound’s structure might allow it to be used in the synthesis of dyes or pigments.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antifungal and antiparasitic activities.

    Pyrazole derivatives: Often used in anti-inflammatory and anticancer drugs.

    Pyridine derivatives: Common in a wide range of pharmaceuticals, including antihistamines and antipsychotics.

Uniqueness

The combination of benzimidazole, pyrazole, and pyridine in a single molecule is relatively unique and could confer a distinct set of biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12N6

Molecular Weight

276.30 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C15H12N6/c16-14-10(7-9(8-17-14)11-5-6-18-21-11)15-19-12-3-1-2-4-13(12)20-15/h1-8H,(H2,16,17)(H,18,21)(H,19,20)

InChI Key

FRQDSXOKROGPKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CC=NN4)N

Origin of Product

United States

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